molecular formula C15H25NO4 B2393606 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid CAS No. 2225144-51-2

1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid

Cat. No.: B2393606
CAS No.: 2225144-51-2
M. Wt: 283.368
InChI Key: SHUPRPFHSGEDMM-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the octahydrocyclohepta[b]pyrrole ring adds to its structural complexity and potential reactivity.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the Boc group. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is largely dependent on its role as a protecting group. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise synthesis of complex molecules, as the protected amine can undergo various reactions without interference .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid include other Boc-protected amines and cyclic compounds. Examples include:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid

These compounds share the Boc protecting group but differ in their ring structures and functional groups. The uniqueness of this compound lies in its specific ring system and the potential reactivity associated with it .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(12(17)18)8-6-4-5-7-11(15)16/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUPRPFHSGEDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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